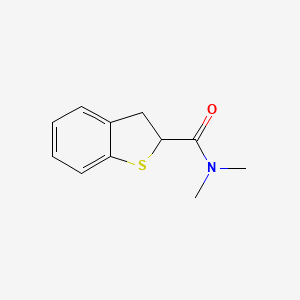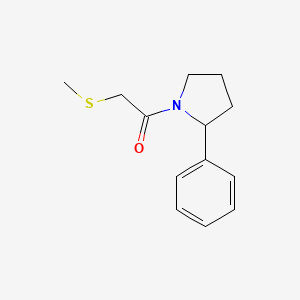
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone, also known as MDPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of MDPHP is similar to other cathinones, such as MDPV and α-PVP, which are known to produce stimulant effects in humans.
Mécanisme D'action
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce stimulant effects. 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects. However, the exact mechanism of action of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is not fully understood and requires further research.
Biochemical and Physiological Effects
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to produce stimulant effects in humans, such as increased alertness, energy, and euphoria. It has also been reported to cause adverse effects, such as increased heart rate, blood pressure, and body temperature. Long-term use of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone may lead to addiction, tolerance, and withdrawal symptoms. However, more research is needed to fully understand the biochemical and physiological effects of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to produce stimulant effects, which may have potential therapeutic applications. However, 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is a designer drug and its use is illegal in many countries. The availability of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone is also limited, which may make it difficult to conduct research studies.
Orientations Futures
There are many future directions for research on 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. One area of interest is the development of new synthetic cathinones with improved therapeutic potential and reduced adverse effects. Another area of interest is the development of new analytical methods for the detection and quantification of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone in biological samples. This may help to improve our understanding of the pharmacokinetics and pharmacodynamics of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. Additionally, more research is needed to fully understand the long-term effects of 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone on the central nervous system and its potential for addiction and abuse.
Méthodes De Synthèse
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone can be synthesized using various methods, including reductive amination and Mannich reaction. In the reductive amination method, 2-phenylpyrrolidine is reacted with 2-bromo-1-(methylthio)ethanone in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified using chromatography to obtain 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone. In the Mannich reaction method, 2-phenylpyrrolidine is reacted with formaldehyde and methylthioacetone in the presence of a base, such as sodium hydroxide. The product is then purified using chromatography to obtain 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone.
Applications De Recherche Scientifique
2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This can lead to stimulant effects, such as increased alertness, energy, and euphoria. 2-Methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
2-methylsulfanyl-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-13(15)14-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYNUYTVICHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
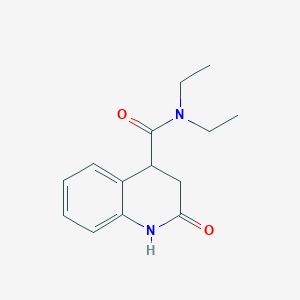
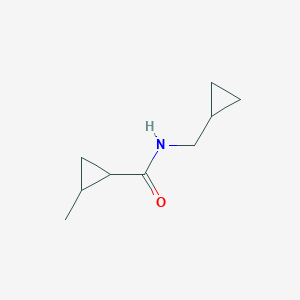
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
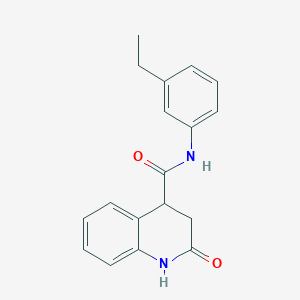
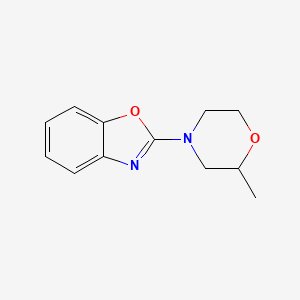


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)


